molecular formula C5H7ClF3N3O B1445649 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1423033-45-7

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Cat. No. B1445649
M. Wt: 217.58 g/mol
InChI Key: LNGWQKNILQJHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Neuroprotective Potential

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has been studied for its neuroprotective properties, particularly in models related to Huntington's disease. A study investigated the neuroprotective effects of a compound, identified as M826, which is closely related to the chemical structure . M826, a reversible caspase-3 inhibitor, showed significant neuroprotection in a rat model of malonate-induced striatal injury, suggesting potential applications in neurodegenerative conditions (Toulmond et al., 2004).

Antihyperglycemic Activity

Compounds with a similar core structure, specifically those incorporating the 1,2,4-oxadiazol ring, have demonstrated potent antihyperglycemic effects in diabetic models. A study detailed the synthesis and structure-activity relationship of a series of compounds leading to the identification of an effective antihyperglycemic agent. This agent showed a significant reduction in plasma glucose levels in obese diabetic mice, indicating potential therapeutic applications for diabetes management (Kees et al., 1996).

Pulmonary Vasodilator Effects

Research into compounds with the 1,2,4-oxadiazol moiety has also uncovered potential applications in treating pulmonary hypertension. A novel Rho kinase inhibitor, characterized in one study, demonstrated significant vasodilatory effects on the pulmonary vascular bed in rats. This suggests that similar compounds could be explored for therapeutic use in pulmonary vascular diseases (Dhaliwal et al., 2009).

Gastrointestinal Regulation

Another study focused on the role of 5-HT1B/D receptors in canine gastric accommodation, using compounds structurally akin to the chemical . The research highlighted the significant role of 5-HT1B receptors in modulating gastric accommodation, offering insights into potential applications for dyspeptic symptoms management (De Ponti et al., 2003).

Pharmacokinetics and Metabolism

The metabolic fate of related compounds has been extensively studied, providing valuable insights into their pharmacokinetic profiles and potential toxicological considerations. One investigation detailed the quantitative metabolic fate and urinary excretion of a compound, identifying various metabolites and suggesting pathways of biotransformation that could inform the development of therapeutics with better safety profiles (Scarfe et al., 1999).

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGWQKNILQJHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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